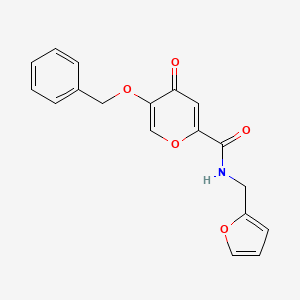

5-(benzyloxy)-N-(furan-2-ylmethyl)-4-oxo-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c20-15-9-16(18(21)19-10-14-7-4-8-22-14)24-12-17(15)23-11-13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXHNLPIRRLSER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(furan-2-ylmethyl)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyran ring, followed by the introduction of the benzyloxy group and the furan ring. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N-(furan-2-ylmethyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzyloxy group or the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(benzyloxy)-N-(furan-2-ylmethyl)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(furan-2-ylmethyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include:

5-((4-fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021024-32-7)

5-(benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide (CAS 1021023-89-1)

Table 1: Comparative Molecular Properties

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Fluorination may also influence binding interactions in biological targets (e.g., hydrogen bonding or dipole interactions).

- Aromatic vs. Heterocyclic Moieties :

The furan-2-ylmethyl substituent (present in the target compound and its fluorinated analog) contributes a heterocyclic oxygen atom, enabling hydrogen bonding. In contrast, the phenethyl group in the phenethyl analog adds a larger aromatic system, increasing hydrophobicity and steric bulk. - Solubility and Bioavailability : The furan-containing compounds (target and fluorinated analog) may exhibit better aqueous solubility due to the oxygen heteroatom, whereas the phenethyl analog’s extended aromatic system could favor membrane permeability.

Biological Activity

5-(Benzyloxy)-N-(furan-2-ylmethyl)-4-oxo-4H-pyran-2-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of various kinases and as a therapeutic agent in neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 273.26 g/mol. The compound features a pyran ring, which is known for its role in various biological activities.

Research indicates that compounds similar to this compound exhibit inhibitory effects on specific kinases, particularly Src family kinases (SFKs). SFKs are implicated in cancer progression, making this compound a potential candidate for cancer therapy.

Inhibition of Kinases

A study highlighted the synthesis and evaluation of 6-substituted derivatives of 5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as Src kinase inhibitors. These compounds demonstrated significant inhibitory activity against SFKs, suggesting that the benzyloxy group plays a crucial role in enhancing the binding affinity to the kinase active site .

Biological Activity Data

The biological activity of this compound can be summarized as follows:

| Activity | IC50 (µM) | Mechanism |

|---|---|---|

| Src Kinase Inhibition | 0.062 | Competitive and reversible |

| MAO-B Inhibition | Not specified | Competitive inhibition |

| Antioxidative Activity | ORAC = 2.27 | Metal chelation and neuroprotection |

Case Studies and Research Findings

- Src Kinase Inhibition : The compound was evaluated for its ability to inhibit Src kinase activity in vitro. The results indicated a potent inhibitory effect, with an IC50 value comparable to established inhibitors .

- Neuroprotective Effects : Similar compounds have been reported to exhibit neuroprotective effects through antioxidant mechanisms and metal chelation properties, which may be beneficial in treating neurodegenerative diseases like Parkinson's disease .

- Metal Chelation : The ability to chelate metals suggests potential applications in conditions related to metal toxicity or overload, further supporting the compound's therapeutic profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.